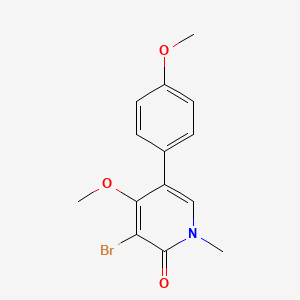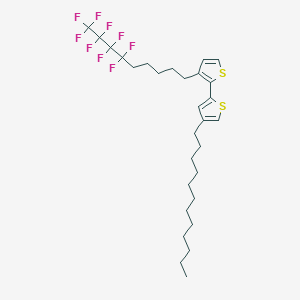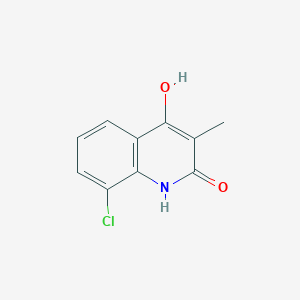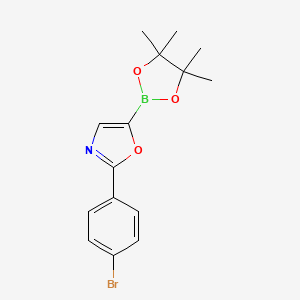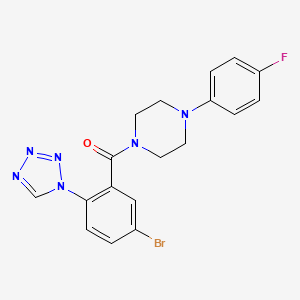
C18H16BrFN6O
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the molecular formula C18H16BrFN6O is a complex organic molecule that contains bromine, fluorine, nitrogen, oxygen, carbon, and hydrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of C18H16BrFN6O typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of a suitable precursor, followed by a series of chemical reactions such as halogenation, nitration, and coupling reactions. The reaction conditions, including temperature, pressure, and the use of catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale chemical reactors and advanced purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the production process.
Análisis De Reacciones Químicas
Types of Reactions
C18H16BrFN6O: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, often involving the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.
Common Reagents and Conditions
The reactions involving This compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions may need the presence of a catalyst or a specific solvent.
Major Products Formed
The major products formed from the reactions of This compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may produce various oxidized derivatives, while substitution reactions can yield a wide range of substituted compounds with different functional groups.
Aplicaciones Científicas De Investigación
C18H16BrFN6O: has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: In biological research, can be used as a probe to study biochemical pathways and molecular interactions.
Medicine: The compound has potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.
Industry: In industrial applications, can be used in the production of specialty chemicals, materials, and other products.
Mecanismo De Acción
The mechanism of action of C18H16BrFN6O involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
C18H16BrFN6O: can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
C18H16ClFN6O: This compound has a chlorine atom instead of a bromine atom, which can lead to different chemical properties and reactivity.
C18H16BrFN5O: This compound has one less nitrogen atom, which can affect its biological activity and interactions.
C18H16BrF2N6O: This compound has an additional fluorine atom, which can influence its chemical stability and reactivity.
The unique combination of atoms in This compound gives it distinct properties that make it valuable for various scientific research applications.
Propiedades
Fórmula molecular |
C18H16BrFN6O |
|---|---|
Peso molecular |
431.3 g/mol |
Nombre IUPAC |
[5-bromo-2-(tetrazol-1-yl)phenyl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C18H16BrFN6O/c19-13-1-6-17(26-12-21-22-23-26)16(11-13)18(27)25-9-7-24(8-10-25)15-4-2-14(20)3-5-15/h1-6,11-12H,7-10H2 |
Clave InChI |
XLMQPMBQDMNRTB-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=C(C=CC(=C3)Br)N4C=NN=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


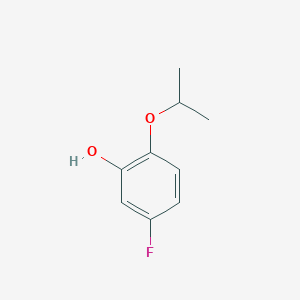
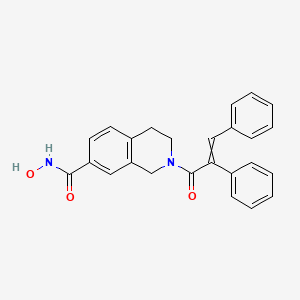
![(6-Methyl-2-oxabicyclo[9.4.0]pentadeca-1(11),5,12,14-tetraen-13-yl) trifluoromethanesulfonate](/img/structure/B12636312.png)
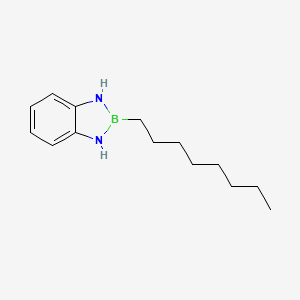
![5-(4-chloro-3-fluorophenyl)-3-(4-hydroxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12636341.png)
![3-({3-[(2-Chloropyrimidin-4-yl)oxy]phenoxy}methyl)benzonitrile](/img/structure/B12636357.png)
![N-[(2S,3R)-1,3-dihydroxybutan-2-yl]-3-methylbutanamide](/img/structure/B12636365.png)
![2-[1-(2-Chlorophenyl)ethyl]-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B12636370.png)
![2,6-Bis[2-(3,4-dimethoxyphenyl)ethenyl]pyridine](/img/structure/B12636374.png)
![[2-(2-Pyrrolidin-1-ylethoxy)pyridin-4-yl]methanamine](/img/structure/B12636377.png)
